Cas no 108-19-0 (1-(carbamoylamino)formamide)

1-(carbamoylamino)formamide is an amide-functionalized formamide compound that offers improved stability and solubility in aqueous solutions compared to conventional formamides. Its unique chemical structure enables enhanced compatibility with various catalysts, allowing for efficient use in a range of applications including chemical synthesis, formulation development, and process optimization.
1-(carbamoylamino)formamide structure
1-(carbamoylamino)formamide structure
Product Name:1-(carbamoylamino)formamide
CAS No:108-19-0
MF:C2H5N3O2
MW:103.079999685287
MDL:MFCD00007946
CID:35477
PubChem ID:7913
Update Time:2026-04-03

1-(carbamoylamino)formamide Chemical and Physical Properties

Names and Identifiers

    • Biuret
    • ALLOPHANAMIDE
    • ALLOPHANIC ACID AMIDE
    • ALLOPHANIC AMIDE
    • BIURET REAGENT
    • BIURET REAGENT, GORNALL, BARDAWILL AND DAVID
    • BIURET REAGENT SERUM PROTEIN
    • Biuret reagent solution
    • BIURET REAGENT TS
    • CARBAMOYLUREA
    • CARBAMYLUREA
    • DICARBAMYLUREA
    • IMIDODICARBONIC DIAMIDE
    • UREIDOFORMAMIDE
    • ZERENEX ZX005314
    • (aminocarbonyl)-ure
    • Allophamicacidamide
    • Allophanimidic acid
    • Dicarbamylamine
    • Biuret [for Fertilizer Analysis]
    • Biuret(Technical)
    • L-101
    • BiuretGr
    • Isobiuret
    • Allophanamide (contains ca. 10% Triuret)
    • Biuret,98%
    • Biuret, 97+%
    • Dicarbonimidic diamide
    • Urea, (aminocarbonyl)-
    • Isobiuret (VAN)
    • Caswell No. 159A
    • Caswell No. 106A
    • Allophanimidic acid (VAN)
    • (aminocarbonyl)urea
    • 2-imidodicarbonic diamide
    • EPA Pesticide Chemical Code 206200
    • OHJMTUPIZMNBFR-UHFFFAOYSA-N
    • 89LJ369D1H
    • 1-(carbamoylamino)formamide
    • SCHEMBL15045
    • C5J
    • AKOS000491582
    • NCGC00259712-01
    • NS00019421
    • D78197
    • SY010569
    • B3228
    • CHEBI:18138
    • AI3-14905
    • CAS-108-19-0
    • A895347
    • NSC 8020
    • Biuret, 97%
    • Q414902
    • NCGC00091696-01
    • EINECS 203-559-0
    • Tox21_303191
    • NSC8020
    • Tox21_202163
    • NCGC00257088-01
    • BIURET [MI]
    • SCHEMBL8045576
    • Z57206006
    • W-108725
    • I(1/4)-imido-dicarbonic acid diamide
    • DTXCID606783
    • Biuret, for synthesis, 97.0%
    • FT-0623139
    • NCGC00091696-02
    • CS-W016643
    • Biuret, Vetec(TM) reagent grade, 98%
    • C06555
    • NSC-8020
    • Biuret (contains ca. 10% Triuret)
    • EN300-352284
    • HSDB 5382
    • Dicarbonimidic diamide #
    • MFCD00007946
    • UNII-89LJ369D1H
    • B0513
    • IMIDODICARBONIC DIAMIDE [HSDB]
    • DS-12122
    • Biuret (Carbamylurea; Imidodicarbonic diamide)
    • 108-19-0
    • bmse000470
    • DTXSID2026783
    • CHEMBL1889026
    • BBL012096
    • Urea, (aminocarbonyl)
    • STK068927
    • MDL: MFCD00007946
    • Inchi: 1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)
    • InChI Key: OHJMTUPIZMNBFR-UHFFFAOYSA-N
    • SMILES: O=C(N)NC(N)=O
    • BRN: 1703510

Computed Properties

  • Exact Mass: 103.03800
  • Monoisotopic Mass: 103.038176
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: -0.7
  • Topological Polar Surface Area: 98.2

Experimental Properties

  • Color/Form: Long white crystals.
  • Density: 1.01 g/mL at 20 °C
  • Melting Point: 185-190 °C (dec.) (lit.)
  • Boiling Point: 100 °C
  • Flash Point: 112℃
  • Refractive Index: 1.4264 (estimate)
  • Solubility: Solubility in water: 2 g/100ml water (25°C), Solubility in other solvents: freely soluble in alcohols slightly soluble in diethyl ether
  • Water Partition Coefficient: 2 g/100 mL (25 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases. Hygroscopic.
  • PSA: 98.21000
  • LogP: 0.52490
  • Merck: 1309
  • Sensitiveness: Hygroscopic
  • FEMA: 2731
  • Solubility: It is easily soluble in alcohol and very slightly soluble in ether.

1-(carbamoylamino)formamide Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37-S36
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:2-8°C
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38

1-(carbamoylamino)formamide Pricemore >>

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1-(carbamoylamino)formamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:108-19-0)Biuret
Order Number:sfd19161
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:108-19-0)Biuret
Order Number:LE13270;LE2862;LE1770306
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
Price ($):discuss personally
Email:18501500038@163.com

1-(carbamoylamino)formamide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

1-(carbamoylamino)formamide Related Literature

Additional information on 1-(carbamoylamino)formamide

Introduction to 1-(carbamoylamino)formamide (CAS No. 108-19-0)

1-(carbamoylamino)formamide, with the chemical formula C₃H₆N₂O₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its CAS number, 108-19-0, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile structural features, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both carbamoylamino and formamide functional groups imparts unique reactivity, enabling its use in diverse chemical transformations.

The 1-(carbamoylamino)formamide molecule serves as a crucial building block in the development of novel therapeutic agents. Its bifunctional nature allows for selective modifications at multiple sites, facilitating the construction of complex scaffolds. Recent advancements in medicinal chemistry have highlighted its role in designing inhibitors targeting enzyme-catalyzed pathways relevant to metabolic disorders and inflammatory conditions. The compound’s ability to act as a precursor for heterocyclic derivatives has been particularly noteworthy, with studies demonstrating its incorporation into imidazolidinones and urea-based motifs known for their biological activity.

In the realm of drug discovery, the CAS No. 108-19-0 associated with 1-(carbamoylamino)formamide underscores its importance as a synthetic intermediate. Researchers have leveraged its reactivity to develop libraries of compounds for high-throughput screening (HTS). The compound’s compatibility with solid-phase synthesis techniques has further enhanced its utility, enabling rapid access to structurally diverse derivatives. Notably, modifications involving the carbamoylamino group have been explored to improve solubility and metabolic stability, aligning with current trends in pharmacokinetic optimization.

Recent studies have also delved into the mechanistic aspects of reactions involving 1-(carbamoylamino)formamide. Its participation in nucleophilic additions and condensation reactions has been well-documented, providing insights into its potential applications in catalytic cycles. For instance, derivatives of this compound have been employed in asymmetric synthesis, where chiral auxiliaries or catalysts enhance enantioselectivity. Such findings underscore the compound’s versatility and its relevance in advancing synthetic methodologies.

The pharmaceutical industry has been particularly interested in 1-(carbamoylamino)formamide due to its potential as a lead compound or intermediate for drugs targeting neurological and cardiovascular diseases. Its structural motif is reminiscent of known bioactive molecules, suggesting that further derivatization could yield novel therapeutics with improved efficacy and reduced side effects. Computational modeling studies have complemented experimental efforts by predicting binding affinities and optimizing molecular interactions, reinforcing the compound’s promise in drug design.

Beyond pharmaceutical applications, 1-(carbamoylamino)formamide finds utility in agrochemical research. Its derivatives have been investigated for their herbicidal and fungicidal properties, contributing to sustainable agricultural practices. The compound’s ability to undergo cross-coupling reactions has also opened avenues for material science applications, particularly in the synthesis of functional polymers and coatings. These interdisciplinary uses highlight the broad impact of this versatile molecule.

The synthesis of 1-(carbamoylamino)formamide (CAS No. 108-19-0) itself is an area of active research. Optimized routes have been developed to enhance yield and purity, often involving multi-step sequences that highlight its synthetic flexibility. Green chemistry principles have been integrated into these processes, minimizing waste and improving atom economy. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing.

Future directions for research on 1-(carbamoylamino)formamide include exploring its role in targeted drug delivery systems and nanomedicine. Its structural features could be exploited to design carriers that enhance bioavailability or enable site-specific release of therapeutic agents. Additionally, investigating its interactions with biological targets at a molecular level may uncover new therapeutic modalities or biomarkers relevant to human health.

In summary, 1-(carbamoylamino)formamide stands as a cornerstone molecule in modern chemical synthesis and drug discovery. Its unique structural attributes and reactivity profile continue to inspire innovation across multiple scientific disciplines. As research progresses, the full potential of this compound is expected to unfold, contributing significantly to advancements in medicine and materials science.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:108-19-0)Biuret
sfd19161
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:108-19-0)Biuret
LE13270;LE2862;LE1770306
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email